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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)picolinic acid

CAS No.: 1258612-04-2

Cat. No.: B577525

Get Quote

Technical Guide & Whitepaper

Executive Summary: The Scaffold at a Glance
4-(4-Chlorophenyl)picolinic acid (CAS: 1258612-04-2) represents a specialized

pharmacophore in medicinal chemistry, distinct from the commercially prevalent 6-arylpicolinate

herbicides (e.g., Halauxifen, Florpyrauxifen). While the 6-substituted isomers are potent

synthetic auxins used in agriculture, the 4-substituted picolinic acid scaffold is primarily

investigated for its pharmacological activity, specifically as a privileged structure for kinase

inhibition (e.g., TGF-β, Src) and receptor antagonism (e.g., P2Y14).

This guide focuses on the therapeutic utility of the 4-aryl isomer, detailing its role in blocking

signal transduction pathways critical to oncology and immunology.
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Feature
4-Arylpicolinates (Focus of
this Guide)

6-Arylpicolinates

(Commercial Herbicides)

Primary Application
Pharmaceuticals (Oncology,

Fibrosis)
Agrochemicals (Weed Control)

Key Biological Target
Kinases (TGF-β RI, ZAP-70),

GPCRs (P2Y14)
Auxin Receptors (TIR1/AFB)

Mechanism
ATP-competitive inhibition;

Allosteric modulation

Deregulation of gene

expression (Auxin mimicry)

Key Substituent
4-(4-Chlorophenyl)

(Hydrophobic probe)

4-Amino-3-chloro-6-aryl (Auxin

binding)

Chemical Biology & Structure-Activity Relationship
(SAR)
The biological potency of 4-(4-chlorophenyl)picolinic acid derivatives stems from the unique

electronic and steric properties of the pyridine core decorated with a para-chlorophenyl group.

The Pharmacophore[1]
Bidentate Chelation/Binding: The picolinic acid moiety (pyridine nitrogen + 2-carboxylic acid)

acts as a bidentate ligand. In metalloenzymes or kinase active sites, this motif often

coordinates with a metal ion (e.g., Mg²⁺, Zn²⁺) or forms critical hydrogen bond networks with

the hinge region of kinases.

The 4-Aryl "Reach": The phenyl ring at the 4-position extends the molecule into deep

hydrophobic pockets (selectivity filters) within the target protein.

Chlorine Substitution: The para-chloro substituent increases lipophilicity (LogP) and

metabolic stability (blocking P450 oxidation at the para-position), enhancing cellular

permeability compared to the unsubstituted phenyl analog.

SAR Logic: The "Switch"
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4-Position (Pharma): Directs the aryl group perpendicular to the hinge binding region in

kinases, allowing for high specificity against Serine/Threonine kinases (e.g., TGF-β).

6-Position (Agro): Orients the aryl group to mimic the indole ring of auxin (IAA), triggering

plant death pathways. Caution: Researchers synthesizing these derivatives must verify

regiochemistry (4- vs 6-substitution) via NOESY NMR to avoid off-target biological profiles.

Therapeutic Applications & Mechanisms[2][3]
TGF-β Type I Receptor Kinase Inhibition
Derivatives of 4-arylpicolinic acid (often cyclized to pyrazoles or retained as acids) are potent

inhibitors of Transforming Growth Factor-β (TGF-β) Type I Receptor Kinase (ALK5).

Pathology: Upregulation of TGF-β signaling drives fibrosis (lung/liver) and tumor metastasis

(Epithelial-Mesenchymal Transition).

Mechanism: The picolinic core mimics the adenine ring of ATP. The 4-(4-chlorophenyl) group

occupies the hydrophobic "gatekeeper" pocket, preventing ATP binding and phosphorylation

of SMAD2/3.

Potency: Optimized derivatives demonstrate IC₅₀ values in the low nanomolar range (50–200

nM).

P2Y14 Receptor Antagonism
The scaffold has been identified as a high-affinity antagonist for the P2Y14 receptor, a G-

protein coupled receptor (GPCR) involved in immune response and inflammation.

Activity: 4-Phenylpicolinic acid derivatives block the binding of UDP-glucose to P2Y14.

SAR Insight: The carboxylic acid is essential for ionic interaction with cationic residues (e.g.,

Arg/Lys) in the GPCR transmembrane bundle. The 4-aryl group provides necessary

hydrophobic anchoring.

Antitumor Cytotoxicity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577525?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Certain 4-amino-aryl derivatives exhibit broad-spectrum cytotoxicity against colon (HCT116)

and liver (HepG2) cancer lines.

Mechanism: Inhibition of angiogenesis (VEGF pathways) and induction of apoptosis via

caspase activation.

Experimental Protocols (Self-Validating Systems)
Synthesis: Suzuki-Miyaura Coupling
Objective: Synthesize 4-(4-chlorophenyl)picolinic acid from 4-chloropicolinic acid esters.

Reagents:

Methyl 4-chloropicolinate (1.0 eq)

4-Chlorophenylboronic acid (1.2 eq)

Pd(dppf)Cl₂ (0.05 eq)

K₂CO₃ (3.0 eq)

Solvent: Dioxane/Water (4:1)

Protocol:

Degassing: Purge the solvent mixture with Nitrogen for 15 minutes (Critical to prevent Pd

oxidation).

Coupling: Combine reagents in a sealed tube. Heat to 90°C for 12 hours.

Validation: Monitor via TLC (Hexane/EtOAc 3:1). Product should be UV active and more

polar than the starting ester.

Hydrolysis: Treat the intermediate ester with LiOH (2.0 eq) in THF/Water to yield the free

acid.

Purification: Acidify to pH 3 with 1N HCl. The product precipitates. Recrystallize from

Ethanol.
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Biological Assay: TGF-β Kinase Inhibition (Radiometric)
Objective: Quantify the IC₅₀ of the derivative against ALK5.

Protocol:

Enzyme Mix: Incubate recombinant ALK5 kinase (10 ng) with the peptide substrate (GSK-3

peptide).

Inhibitor: Add the 4-(4-chlorophenyl)picolinic acid derivative (serial dilutions in DMSO).

Start Reaction: Add [γ-³³P]ATP (10 µM final concentration).

Incubation: 30 minutes at 30°C.

Termination: Spot reaction onto P81 phosphocellulose paper. Wash with 0.75% phosphoric

acid (3x) to remove unbound ATP.

Quantification: Measure incorporated ³³P via scintillation counting.

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Visualization & Data
Synthesis & Logic Flow
The following diagram illustrates the synthesis and the divergence in biological activity based

on substitution patterns.

4-Chloropicolinic Acid
(Starting Material)

Suzuki Coupling
(4-Cl-Ph-B(OH)2, Pd cat.)

4-(4-Chlorophenyl)
picolinic Acid Scaffold

Pharma Pathway
(Kinase Inhibitors)Direct Use / Derivatization

Agro Pathway
(Note: 6-Aryl is Herbicide)

Positional Isomerism
(Caution: Inactive as Auxin)

TGF-β Inhibition
(Anti-fibrotic)

P2Y14 Antagonism
(Anti-inflammatory)
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Caption: Synthesis workflow and therapeutic divergence. The 4-aryl scaffold selectively targets

kinase/GPCR pathways, distinct from the 6-aryl auxin herbicides.

Comparative Activity Table
Compound
Class

R-Group
Position

Target IC₅₀ / Potency
Primary
Indication

4-Arylpicolinates C-4 ALK5 (TGF-β) 50 - 200 nM
Fibrosis,

Oncology

4-Arylpicolinates C-4 P2Y14 Receptor 1 - 10 µM Inflammation

6-Arylpicolinates C-6 TIR1 (Auxin) < 10 nM
Herbicide (Weed

Control)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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